4-(Allyloxy)-1-chloro-2-nitrobenzene
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Overview
Description
4-(Allyloxy)-1-chloro-2-nitrobenzene: is an organic compound characterized by the presence of an allyloxy group, a chlorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-1-chloro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: The nitration of 1-chloro-2-nitrobenzene to introduce the nitro group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Allyloxy)-1-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The allyloxy group can undergo oxidation to form epoxides or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Reduction: The major product is 4-(Allyloxy)-1-chloro-2-aminobenzene.
Oxidation: Products include epoxides or other oxidized forms of the allyloxy group.
Scientific Research Applications
Chemistry: 4-(Allyloxy)-1-chloro-2-nitrobenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology and Medicine: While specific biological applications of this compound are less documented, compounds with similar structures are often explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for further chemical modifications, making it versatile for various applications.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-1-chloro-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amino group through the transfer of electrons and protons, often facilitated by a catalyst.
Oxidation: The allyloxy group is oxidized, leading to the formation of epoxides or other oxidized products.
Comparison with Similar Compounds
1-Allyloxy-4-propoxybenzene: Similar in structure but with a propoxy group instead of a nitro group.
4-Allyloxybenzaldehyde: Contains an aldehyde group instead of a nitro group.
4-Allyloxy-2-hydroxybenzophenone: Contains a hydroxy group and a benzophenone moiety.
Uniqueness: 4-(Allyloxy)-1-chloro-2-nitrobenzene is unique due to the combination of its functional groups, which impart specific reactivity and potential applications. The presence of both an electron-withdrawing nitro group and an electron-donating allyloxy group creates a compound with interesting electronic properties, making it valuable for various synthetic and industrial applications.
Properties
IUPAC Name |
1-chloro-2-nitro-4-prop-2-enoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h2-4,6H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVVSCQKHPXMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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